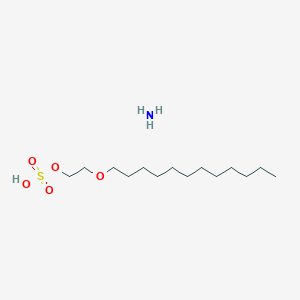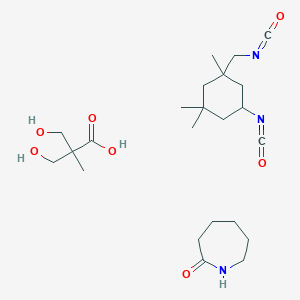![molecular formula C15H14ClNO2 B020752 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide CAS No. 41859-57-8](/img/structure/B20752.png)
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
Vue d'ensemble
Description
Synthesis Analysis
Benzamide derivatives are synthesized through various methods, including condensation reactions of aniline derivatives with benzoyl chloride in aqueous media, or by reacting hydroxyaniline with different alkyl halides under reflux conditions in the presence of Na-ethoxide and ethanol as solvents (Abbasi et al., 2014). These methods provide a foundation for synthesizing 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, suggesting that similar procedures could be applied with specific substitutions to achieve the target compound.
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including chloro-substituted compounds, has been analyzed using X-ray diffraction and various spectroscopic methods, such as NMR and IR spectra. These studies reveal configurations and intramolecular interactions, such as hydrogen bonding, that significantly influence the compound's stability and reactivity (Kara et al., 2013). For 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, such analyses would likely highlight the impact of the chloro and hydroxy substituents on the compound's overall structure and electronic properties.
Chemical Reactions and Properties
The chemical reactivity and properties of benzamide derivatives can be significantly influenced by substituents on the benzene ring. For instance, the introduction of chloro and hydroxy groups can affect the compound's electronic characteristics, influencing its reactivity towards nucleophilic and electrophilic agents. Studies on similar compounds reveal that such substituents can enhance the compound's ability to form hydrogen bonds and interact with biological targets, suggesting potential utility in medicinal chemistry (Tamiz et al., 1998).
Physical Properties Analysis
The physical properties of benzamide derivatives, including melting points, solubility, and crystallinity, can vary widely depending on the nature and position of substituents on the aromatic ring. For example, different polymorphs of a related compound exhibited distinct thermal behaviors, with variations in melting points and stability under thermal analysis, highlighting the influence of molecular structure on physical properties (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are crucial for understanding the behavior of benzamide derivatives in chemical syntheses and potential applications. The presence of electron-donating or withdrawing groups, such as hydroxy or chloro substituents, can alter the electronic density of the benzamide core, affecting its interaction with other molecules. Computational studies and experimental evaluations can provide insights into these properties, aiding in the development of new compounds with desired reactivities (Demir et al., 2015).
Applications De Recherche Scientifique
Anticandidal Activity : This compound can be converted into onychine, an alkaloid with anticandidal activity (Rebstock et al., 2004).
Gastric Emptying and 5-HT4 Receptor Activation : A derivative, 4-amino-5-chloro-2-methoxy-N-(1-ethyl-2-hydroxymethyl-4-pyrrolidinyl)benzamide, has potential applications in gastric emptying and activating the 5-HT4 receptor (Yanagi et al., 1999).
Anti-Tubercular Activity : Certain derivatives have shown promising anti-tubercular activity against Mycobacterium tuberculosis (Nimbalkar et al., 2018).
Antitumor Agent : 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide is identified as a promising antitumor agent with in vitro and in vivo activity (Santos et al., 2013).
Potent Gastrokinetic Agents : Some derivatives exhibit potent in vivo gastric emptying activity (Kato et al., 1992).
Comparative Biological Activity : These compounds demonstrate biological activity comparable to or higher than some well-known antibiotics and antifungals (Imramovský et al., 2011).
Anticancer Potential : Nicosamide derivatives, related to this compound, show potential as anticancer agents (Tang et al., 2017).
Antidementia Activity : Derivatives such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine show potential as antidementia agents due to their anti-acetylcholinesterase activity (Sugimoto et al., 1990).
Bioanalytical Applications : There's an established method for quantifying a similar compound, 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, in mouse plasma and whole blood (Zalavadia, 2016).
Dopamine-D2 Binding Site Studies : [3H]eticlopride, a compound related to 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, is used for studying dopamine-D2 binding sites in the rat brain (Hall et al., 1985).
Safety And Hazards
The compound is classified as Eye Irritant 2 and Skin Sensitizer 1 . The safety information suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Propriétés
IUPAC Name |
4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-13-5-3-12(4-6-13)15(19)17-10-9-11-1-7-14(18)8-2-11/h1-8,18H,9-10H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLWJYCDAXUIBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194653 | |
| Record name | Benzamide, p-chloro-N-(2-(p-hydroxyphenyl)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide | |
CAS RN |
41859-57-8 | |
| Record name | 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41859-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Chlorobenzoyl)tyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041859578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, p-chloro-N-(2-(p-hydroxyphenyl)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B20707.png)